4-Chloro-2-methylpyridine hydrochloride
CAS No.: 41753-34-8
Cat. No.: VC3779609
Molecular Formula: C6H7Cl2N
Molecular Weight: 164.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41753-34-8 |
---|---|
Molecular Formula | C6H7Cl2N |
Molecular Weight | 164.03 g/mol |
IUPAC Name | 4-chloro-2-methylpyridine;hydrochloride |
Standard InChI | InChI=1S/C6H6ClN.ClH/c1-5-4-6(7)2-3-8-5;/h2-4H,1H3;1H |
Standard InChI Key | GEFCQVXTSKQUPS-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=C1)Cl.Cl |
Canonical SMILES | CC1=NC=CC(=C1)Cl.Cl |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
4-Chloro-2-methylpyridine hydrochloride consists of a pyridine ring with a chlorine atom at the 4-position and a methyl group at the 2-position, formulated as a hydrochloride salt. The structure represents a halogenated heterocyclic compound with the molecular formula C₆H₆ClN·HCl and an estimated molecular weight of approximately 164.03 g/mol (for the free base) and around 200.5 g/mol for the hydrochloride salt.
Based on structural analysis, this compound would likely possess the following identification parameters:
Parameter | Value/Description |
---|---|
IUPAC Name | 4-chloro-2-methylpyridine hydrochloride |
Molecular Formula | C₆H₆ClN·HCl |
Molecular Weight | ~200.5 g/mol |
Physical Appearance | White to off-white crystalline solid |
Solubility | Soluble in water and polar organic solvents |
Melting Point | Estimated range of 160-190°C |
Chemical Reactivity
The chemical reactivity of 4-Chloro-2-methylpyridine hydrochloride is influenced by several structural features:
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The pyridine nitrogen serves as a weak base, with its basicity reduced by the electron-withdrawing chlorine substituent
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The chlorine at the 4-position activates the ring toward nucleophilic aromatic substitution
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The methyl group at the 2-position can undergo functionalization through radical or base-mediated reactions
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The hydrochloride salt form enhances water solubility compared to the free base form
This reactivity profile makes the compound valuable as a synthetic intermediate, particularly in the preparation of more complex heterocyclic systems relevant to pharmaceutical development.
Synthesis Methods
Synthetic Routes
The synthesis of 4-Chloro-2-methylpyridine hydrochloride can potentially be accomplished through several approaches, drawing on established methods for preparing substituted pyridines.
Direct Chlorination Approach
One potential synthetic pathway involves the selective chlorination of 2-methylpyridine:
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Treatment of 2-methylpyridine with a chlorinating agent (such as N-chlorosuccinimide or sulfuryl chloride)
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Selective chlorination at the 4-position, which is favored due to electronic effects
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Conversion to the hydrochloride salt using hydrogen chloride in an appropriate solvent
The selectivity of this approach depends on careful control of reaction conditions, as multiple chlorination can occur without proper optimization.
From 4-Hydroxypyridine Derivatives
An alternative synthetic route may involve:
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Starting with 4-hydroxy-2-methylpyridine
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Conversion of the hydroxyl group to chloride using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
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Formation of the hydrochloride salt
Laboratory Scale Preparation Considerations
For laboratory-scale synthesis, several factors require consideration to ensure product purity and yield:
Parameter | Recommended Conditions |
---|---|
Temperature | 0-25°C for chlorination; careful monitoring required |
Solvent | Anhydrous conditions (THF, dichloromethane, or chloroform) |
Catalyst | Lewis acids may facilitate chlorination (e.g., AlCl₃) |
Purification | Recrystallization from appropriate solvents |
Yield Optimization | Control of stoichiometry and reaction time |
Analytical Characterization
Spectroscopic Analysis
The structural confirmation of 4-Chloro-2-methylpyridine hydrochloride would typically involve multiple spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy would reveal characteristic signals:
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Aromatic protons of the pyridine ring (expected between δ 7.0-9.0 ppm)
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Methyl protons (singlet around δ 2.5-2.7 ppm)
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Potential broadening of signals due to the hydrochloride salt formation
¹³C NMR would show:
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Pyridine carbon signals (115-160 ppm range)
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Methyl carbon signal (approximately 20-25 ppm)
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Carbon bearing the chlorine substituent (downfield shift)
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
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C=N stretching vibrations of the pyridine ring (1580-1600 cm⁻¹)
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C-H stretching of methyl group (2900-3000 cm⁻¹)
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C-Cl stretching (700-800 cm⁻¹)
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N-H stretching from hydrochloride salt formation (2400-2800 cm⁻¹, broad)
Chromatographic Methods
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) would be valuable for purity assessment and structural confirmation, respectively.
Method | Purpose | Typical Conditions |
---|---|---|
HPLC | Purity determination | C18 column, gradient elution with acetonitrile/water |
GC-MS | Molecular weight confirmation | DB-5 column, temperature program 60-280°C |
TLC | Reaction monitoring | Silica plates, ethyl acetate/hexane or dichloromethane/methanol |
Applications in Research and Industry
Synthetic Applications
4-Chloro-2-methylpyridine hydrochloride serves as a versatile building block in organic synthesis:
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The reactive chlorine at the 4-position enables nucleophilic aromatic substitution reactions, allowing introduction of various functional groups
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The methyl group at the 2-position can be functionalized through oxidation or radical bromination
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The pyridine nitrogen allows for N-oxide formation, enabling further functionalization patterns
These characteristics make the compound valuable in the synthesis of more complex molecular structures.
Therapeutic Area | Potential Application | Activity Mechanism |
---|---|---|
Antimicrobial | Development of antibacterial agents | Interaction with bacterial cell processes |
Anti-inflammatory | Precursors for anti-inflammatory drugs | Potential cyclooxygenase (COX) inhibition |
Central Nervous System | Neuroactive compound development | Receptor binding capabilities |
Pyridine-based compounds with chloro and methyl substitutions have been incorporated into various pharmaceutical agents, suggesting similar potential for 4-Chloro-2-methylpyridine hydrochloride as a starting material for drug discovery efforts.
Analytical Chemistry Applications
The compound could serve as:
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A standard compound for analytical method development
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A reagent for specific chemical transformations
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A reference material for spectroscopic studies
Biological Activity Profile
Structure-Activity Relationships
While specific biological activity data for 4-Chloro-2-methylpyridine hydrochloride is limited, structure-activity relationship (SAR) analysis of similar pyridine derivatives suggests potential biochemical interactions:
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The pyridine nitrogen can participate in hydrogen bonding with biological targets
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The chlorine substituent enhances lipophilicity and may contribute to membrane permeability
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The methyl group provides a site for metabolic oxidation and potential metabolite formation
Safety Aspect | Consideration |
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Acute Toxicity | Likely to cause irritation to skin, eyes, and respiratory system |
Chronic Exposure | Potential for cumulative effects; avoid repeated exposure |
Environmental Impact | Proper disposal required to prevent environmental contamination |
Handling Requirements | Use of appropriate personal protective equipment recommended |
Comparative Analysis with Related Compounds
Structural Analogues
A comparison with structurally related compounds provides insights into the potential properties and reactivity of 4-Chloro-2-methylpyridine hydrochloride:
Compound | Key Differences | Implications |
---|---|---|
4-Chloro-2-(chloromethyl)-3-methylpyridine hydrochloride | Additional chloromethyl and methyl groups | Enhanced reactivity, different steric profile |
2-Chloro-4-methylpyridine | Reversed substitution pattern | Different electronic distribution, altered reactivity |
4-Bromo-2-methylpyridine | Bromine instead of chlorine | More reactive toward nucleophilic substitution |
Physical Property Comparison
The physical properties of 4-Chloro-2-methylpyridine hydrochloride can be estimated through comparison with similar compounds:
Property | 4-Chloro-2-methylpyridine HCl | 4-Chloropyridine HCl | 2-Methylpyridine HCl |
---|---|---|---|
Solubility in Water | High (salt form) | High | High |
Melting Point | Estimated 160-190°C | 178-180°C | 170-173°C |
pKa | Estimated 2.5-3.5 | ~3.8 | ~5.7 |
Stability | Moisture sensitive | Moisture sensitive | Relatively stable |
Future Research Directions
Synthesis Optimization
Future research could focus on:
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Development of greener synthetic routes with reduced environmental impact
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Improved regioselectivity in the chlorination step
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Catalytic methods for functionalization of the methyl group
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Scaled-up synthesis procedures for industrial applications
Application Development
Promising research directions include:
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Exploration of biological activity through systematic screening
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Development as a building block for pharmaceutical libraries
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Investigation of coordination chemistry with various metals
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Utilization in materials science applications
Analytical Method Development
Further research could establish:
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Validated analytical methods for purity determination
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Stability studies under various storage conditions
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Metabolism and degradation pathway analysis
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Chromatographic fingerprinting for identification
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